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molecular formula C22H22ClN3O3 B8430401 (5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

(5-chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid benzyl ester

Cat. No. B8430401
M. Wt: 411.9 g/mol
InChI Key: HMOIFVSWQQGUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462050B1

Procedure details

2-Phenethylamine (0.38 ml, 3.0 mmol) was added to a stirred mixture of (3,5-dichloro-6-methyl-2-oxo-2H-pyrazin-1-yl)acetic acid benzyl ester (327 mg, 1.00 mmol) in EtOAc (2 ml) and the resulting mixture was heated to reflux under argon. After 2 h the reaction was cooled, diluted with EtOAc (the product is sparingly soluble), washed with 10% citric acid solution and brine, dried (Na2SO4) and evaporated in vacuo to give 1-3 as a crystalline solid. 1H NMR (CDCl3) δ2.21 (s, 3 H, CH3), 2.93 (t, J=7.1 Hz, 2 H, PhCH2), 3.67 (q, J=7.1 Hz, 2 H, CH2NH), 4.79 (s, 2 H, CH2), 5.21 (s, 2 H, CH2), 6.10 (br t, 1 H), 7.20-7.39 (m, 10 H, 2 Ph).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][NH2:9])=[CH:3][CH:2]=1.[CH2:10]([O:17][C:18](=[O:30])[CH2:19][N:20]1[C:25]([CH3:26])=[C:24]([Cl:27])[N:23]=[C:22](Cl)[C:21]1=[O:29])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CCOC(C)=O>[CH2:10]([O:17][C:18](=[O:30])[CH2:19][N:20]1[C:25]([CH3:26])=[C:24]([Cl:27])[N:23]=[C:22]([NH:9][CH2:8][CH2:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:21]1=[O:29])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CCN
Name
Quantity
327 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN1C(C(=NC(=C1C)Cl)Cl)=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the reaction was cooled
Duration
2 h
WASH
Type
WASH
Details
washed with 10% citric acid solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CN1C(C(=NC(=C1C)Cl)NCCC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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